3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Beschreibung

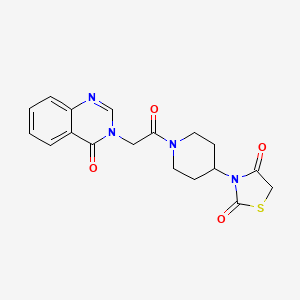

3-(1-(2-(4-Oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a hybrid molecule combining two pharmacologically significant scaffolds:

- Thiazolidine-2,4-dione: A heterocyclic ring system known for its role in antidiabetic agents (e.g., pioglitazone) and aldose reductase inhibition .

- 4-Oxoquinazoline: A bicyclic structure associated with kinase inhibition, antimicrobial activity, and anticancer properties .

The compound’s unique architecture features a piperidin-4-yl linker bridging the thiazolidinedione and 4-oxoquinazolinylacetyl groups. This design aims to synergize metabolic modulation (via thiazolidinedione) and kinase or enzyme inhibition (via quinazoline).

Eigenschaften

IUPAC Name |

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-15(9-21-11-19-14-4-2-1-3-13(14)17(21)25)20-7-5-12(6-8-20)22-16(24)10-27-18(22)26/h1-4,11-12H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUYBBGQHYKKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.

Acylation: The quinazolinone core is then acylated using acetic anhydride to introduce the acetyl group.

Piperidine Ring Formation: The acylated quinazolinone is reacted with piperidine under basic conditions to form the piperidinyl derivative.

Thiazolidinedione Formation: Finally, the piperidinyl derivative is reacted with thiazolidine-2,4-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for carbon-carbon bond formation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant anticancer properties. The quinazoline derivatives have been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through the activation of specific signaling pathways.

Case Study:

A study involving quinazoline derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The specific compound was found to be effective against multiple cancer types, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Quinazoline derivatives are known to possess broad-spectrum activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| Compound C | Candida albicans | High |

In a study assessing the antimicrobial effects of quinazoline derivatives, certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for better yield and purity. Common methods include:

- Formation of the Quinazolinone Core : Synthesized from 2-aminobenzoic acid via cyclization.

- Acetylation and Thiazolidine Formation : Incorporating the thiazolidine moiety through specific reaction conditions.

Wirkmechanismus

The mechanism of action of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione Derivatives

(Z)-5-Arylidene-thiazolidine-2,4-diones (e.g., 5a–k, 8a–h)

- Structural Differences : These derivatives lack the 4-oxoquinazoline moiety and instead feature arylidene substituents at position 5 of the thiazolidinedione ring .

- Synthesis: Prepared via Knoevenagel condensation of thiazolidinedione with arylaldehydes .

YPC Series (e.g., YPC-21440, YPC-21813)

- Structural Differences : Replace the 4-oxoquinazoline with imidazo[1,2-b]pyridazine and incorporate bulky piperazine substituents (e.g., methyl, pentyl, fluorophenyl) .

- Activity: Act as pan-Pim kinase inhibitors (IC50 = 3–50 nM) with antitumor efficacy in xenograft models .

- Synthesis : Condensation of thiazolidinedione with substituted imidazopyridazines .

4-Oxoquinazoline Derivatives

Chloroacetamide Derivatives (e.g., compound 9, 10)

- Structural Differences: Feature hydroxyheptadecyl or triazinoquinazoline groups instead of thiazolidinedione .

- Activity: Primarily studied as nonionic surfactants due to hydrophilic-lipophilic balance modifications .

- Synthesis : Derived from hydrazine hydrate and chloroacetyl chloride reactions .

Pyrimidine-Based Hybrids (e.g., compound 7)

Comparative Analysis Table

Key Research Findings

- Activity Trade-offs : Bulky substituents (e.g., YPC series) improve kinase selectivity but reduce solubility, whereas the target compound’s acetyl-piperidine group could balance lipophilicity and bioavailability .

- Synthetic Complexity: The target compound likely requires multi-step synthesis (similar to and ), contrasting with simpler Knoevenagel-derived thiazolidinediones .

Biologische Aktivität

The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione represents a novel chemical entity with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 390.4 g/mol

The structure includes a thiazolidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit notable antimicrobial properties. For instance, compounds synthesized from thiazolidine frameworks have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) as low as 3.91 mg/L for certain derivatives, indicating strong antibacterial activity comparable to standard drugs like oxacillin and cefuroxime .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively researched. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells. A specific study highlighted that thiazolidinones significantly reduced cell viability in glioblastoma multiforme cells, with some derivatives exhibiting potent antitumor effects .

Case Studies and Research Findings

- Thiazolidinone Derivatives Against Glioblastoma :

- Antimicrobial Efficacy :

- Molecular Docking Studies :

Data Tables

Q & A

Q. What synthetic strategies are effective for constructing the thiazolidine-2,4-dione moiety in this compound?

The thiazolidine-2,4-dione core can be synthesized via non-enzymatic condensation between aldehydes and aminothiols. For example, substituted benzaldehydes react with thioglycolic acid or β-alanine derivatives under basic conditions (e.g., NaOH in ethanol) to form thiazolidinone rings . Optimization of reaction time (3–10 hours) and solvent choice (e.g., absolute ethanol) improves yield. Intermediate purification via recrystallization from polar solvents (e.g., ethanol/water mixtures) is critical .

Q. How can the quinazolin-4-one fragment be integrated into the target compound?

The quinazolin-4-one unit is typically synthesized via cyclization of anthranilic acid derivatives or substituted benzaldehydes with urea/thiourea. For example, 4-oxoquinazoline intermediates can be functionalized at the 3-position using acetylating agents like chloroacetyl chloride, followed by coupling with piperidine derivatives . Reaction conditions (e.g., reflux in dioxane) and stoichiometric ratios of azide intermediates to phenolic components are key to achieving high purity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- IR spectroscopy : Confirms carbonyl stretches (C=O) at ~1670–1730 cm⁻¹ for thiazolidine-2,4-dione and quinazolin-4-one moieties .

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbon signals (e.g., thiazolidine-dione C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches can identify optimal conditions for coupling the piperidine and thiazolidine-dione fragments, minimizing side reactions like oxidation or dimerization . Machine learning models trained on reaction databases further narrow down solvent/catalyst combinations .

Q. What experimental design considerations address contradictions in reported bioactivity data?

Discrepancies in antimicrobial or antioxidant activity may arise from variations in substituent electronic effects or stereochemistry. To resolve these:

- Use standardized assays (e.g., MIC for antimicrobial tests) with controls for solvent interference .

- Perform SAR studies by systematically varying substituents on the arylidene or piperidine groups .

- Validate results across multiple cell lines or bacterial strains to assess selectivity .

Q. How can green chemistry principles be applied to improve the synthesis?

- Solvent-free conditions : Replace traditional solvents (e.g., DCM) with catalytic β-cyclodextrin-SO3H, enhancing atom economy and reducing waste .

- Microwave-assisted synthesis : Reduces reaction time for thiazolidine ring formation from hours to minutes .

- Biocatalysts : Enzymatic coupling (e.g., lipases) minimizes toxic byproducts during acetylation steps .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

- Protecting groups : Temporarily shield reactive sites (e.g., amine groups on piperidine) using Boc or Fmoc groups .

- Low-temperature storage : Stabilize aldehyde intermediates at –20°C to prevent polymerization .

- In-situ generation : Avoid isolating unstable intermediates (e.g., azides) by proceeding directly to the next reaction step .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.